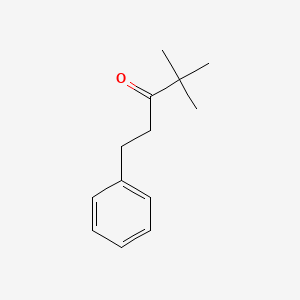

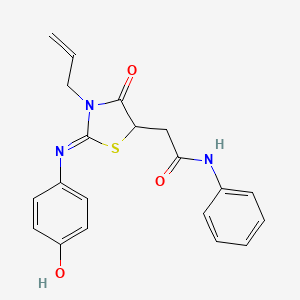

![molecular formula C23H25ClN4O3S2 B2755515 5-{[(2-chloro-1,3-thiazol-5-yl)methyl]sulfanyl}-3-(cyclohexylmethyl)-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one CAS No. 1024595-26-3](/img/structure/B2755515.png)

5-{[(2-chloro-1,3-thiazol-5-yl)methyl]sulfanyl}-3-(cyclohexylmethyl)-8,9-dimethoxyimidazo[1,2-c]quinazolin-2(3H)-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound is a complex organic molecule with several functional groups . It contains a thiazole ring, which is a heterocyclic compound with sulfur and nitrogen atoms, and an imidazoquinazolinone group, which is a type of fused ring system .

Molecular Structure Analysis

The molecular structure of this compound is quite complex due to the presence of multiple ring systems and functional groups . The thiazole ring and the imidazoquinazolinone group contribute to the rigidity of the molecule .

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure . For this compound, specific data on properties like melting point, boiling point, and solubility were not found in the retrieved data.

科学的研究の応用

Synthesis and Biological Applications

Antitumor and Monoamine Oxidase Inhibition : Derivatives of quinazolinones, synthesized through reactions with halides, have demonstrated significant anti-monoamine oxidase and antitumor activities. This indicates potential for the development of treatments for conditions associated with monoamine oxidase or certain types of cancer (Markosyan et al., 2015).

Diuretic Agents : Novel quinazolinone derivatives have been synthesized and evaluated for their diuretic activity. Certain compounds among these derivatives exhibited significant diuretic effects, suggesting potential use in treating conditions that benefit from diuresis (Maarouf et al., 2004).

Antiproliferative Agents and Kinase Inhibition : Pyrazolo[5,1-b]quinazoline derivatives, including those with thiazole moieties, have been evaluated for their potential as antiproliferative agents and inhibitors of Pim-1 kinase. These compounds show promise in cancer treatment, particularly against prostate cancer cell lines (Mohareb et al., 2017).

Antihypertensive Agents : The synthesis of 4-phenylamino[1,2,4]triazolo[2,3-a]quinazolin-5(4H)-ones and their derivatives has shown satisfactory antihypertensive activity in pharmacological evaluations. This suggests a potential application in managing hypertension (Hsu et al., 2003).

Antiparkinsonian Agents : Azetidinonyl/thiazolidinonyl quinazolinone derivatives have been screened for their antiparkinsonian activity, with certain compounds demonstrating significant effects. This highlights the potential for developing new treatments for Parkinson's disease (Kumar et al., 2012).

将来の方向性

作用機序

Target of Action

The primary targets of this compound are nicotinic acetylcholine receptor sites . These receptors play a crucial role in the nervous system, mediating the actions of acetylcholine, a neurotransmitter.

Mode of Action

The compound interacts with its targets primarily by binding to the nicotinic acetylcholine receptor sites . This interaction disrupts the normal functioning of the nervous system, leading to impairment of the nervous functions of the pests .

Biochemical Pathways

The compound affects the biochemical pathways related to the transmission of signals in the nervous system. By binding to the nicotinic acetylcholine receptor sites, it disrupts the normal signal transmission, leading to the impairment of the nervous functions .

Pharmacokinetics

The compound exhibits excellent pharmacokinetic properties. It is rapidly and completely absorbed, with the time to reach maximum concentrations in plasma being 1–4 hours . The compound is distributed to the tissues non-selectively, but higher concentrations are found in the liver and blood . The absorbed material is rapidly excreted, predominantly in the urine . About 20–30% of the dose is biotransformed, whereas 70–80% is eliminated as unchanged compound .

Result of Action

The result of the compound’s action is the impairment of the nervous functions of the pests. This leads to their eventual death, making the compound an effective insecticide .

Action Environment

The compound’s action, efficacy, and stability are influenced by environmental factors. It is highly systemic and is rapidly taken up by seeds, roots, stems, and foliage, and translocated in the xylem . Its high water-solubility makes it more effective than other compounds under dry conditions . It also offers protection against the transmission of viruses by sucking pests . The compound is particularly effective as a seed treatment against soil-dwelling and early season pests .

特性

IUPAC Name |

5-[(2-chloro-1,3-thiazol-5-yl)methylsulfanyl]-3-(cyclohexylmethyl)-8,9-dimethoxy-3H-imidazo[1,2-c]quinazolin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25ClN4O3S2/c1-30-18-9-15-16(10-19(18)31-2)26-23(32-12-14-11-25-22(24)33-14)28-17(21(29)27-20(15)28)8-13-6-4-3-5-7-13/h9-11,13,17H,3-8,12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYLXHTGZJCUJHT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C3=NC(=O)C(N3C(=N2)SCC4=CN=C(S4)Cl)CC5CCCCC5)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25ClN4O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

505.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(2-piperazin-1-ylethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2755436.png)

![N-benzyl-4-(4-cyano-5-{[(furan-2-yl)methyl]amino}-1,3-oxazol-2-yl)-N-methylbenzene-1-sulfonamide](/img/structure/B2755437.png)

![1-(4-(6-Nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(phenylsulfonyl)ethanone](/img/structure/B2755440.png)

![Ethyl 3-[(2-ethoxyphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate](/img/structure/B2755443.png)

![2-butyl-8-(piperidin-1-ylsulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2755444.png)

![N-[(oxan-4-yl)(pyridin-3-yl)methyl]-4-(1H-pyrrol-1-yl)benzamide](/img/structure/B2755445.png)

![N'-[(1E)-(2-chlorophenyl)methylidene]-3-(3,4-dimethylphenyl)-4-oxo-3,4-dihydrophthalazine-1-carbohydrazide](/img/structure/B2755447.png)

![N-(5-(imidazo[1,2-a]pyrimidin-2-yl)-2-methoxyphenyl)-4-methylbenzamide](/img/structure/B2755449.png)